molecular formula C7H5N3O2 B1343261 5-Methyl-3-nitropicolinonitrile CAS No. 1089330-68-6

5-Methyl-3-nitropicolinonitrile

Cat. No.: B1343261
CAS No.: 1089330-68-6
M. Wt: 163.13 g/mol
InChI Key: CWYBJZBJPJILCJ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitropicolinonitrile: is an organic compound with the molecular formula C7H5N3O2 . It is a derivative of picolinonitrile, featuring a methyl group at the 5-position and a nitro group at the 3-position on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitropicolinonitrile typically involves the nitration of 5-methylpicolinonitrile. The process can be summarized as follows:

    Nitration Reaction: 5-Methylpicolinonitrile is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 3-position.

    Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and to enhance the efficiency of the nitration process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-nitropicolinonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Reduction: 5-Methyl-3-aminopicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Carboxy-3-nitropicolinonitrile.

Scientific Research Applications

5-Methyl-3-nitropicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitropicolinonitrile depends on its specific application

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

    Pathways Involved: The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

    3-Nitropicolinonitrile: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Methylpicolinonitrile: Lacks the nitro group at the 3-position, resulting in different chemical and biological properties.

    5-Nitropicolinonitrile: Lacks the methyl group at the 5-position, which may influence its chemical reactivity and applications.

Uniqueness: 5-Methyl-3-nitropicolinonitrile is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse synthetic transformations and applications in various fields.

Biological Activity

5-Methyl-3-nitropicolinonitrile is a compound that belongs to the class of nitropyridines, which have garnered significant interest due to their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C8H6N4O2\text{C}_8\text{H}_6\text{N}_4\text{O}_2

This compound features a methyl group and a nitro group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Notable mechanisms include:

  • Inhibition of Protein Kinases : Similar nitropyridine derivatives have shown potential in inhibiting key signaling pathways such as MAPK and PI3K, which are critical in cancer progression .
  • Antimicrobial Properties : Research indicates that nitropyridines exhibit antimicrobial activity, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Kinase InhibitionSignificant inhibition of ERK2 and PI3Kα
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityInduced apoptosis in tumor cell lines

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study evaluated the effects of this compound on HCT116 colorectal cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential use in treating bacterial infections.

Properties

IUPAC Name

5-methyl-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)6(3-8)9-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBJZBJPJILCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633518
Record name 5-Methyl-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-68-6
Record name 5-Methyl-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 2-bromo-5-methyl-3-nitropyridine (60.53 g, 278.9 mmol) and CuCN (27.52 g, 307.3 mmol) The flask was evacuated, and back-filled with nitrogen. DMF (150 mL) was added via cannula. The solution was heated to 70° C. for 1.5 hours. After cooling to room temperature, the reaction mixture was poured into EtOAc (500 mL) and water (250 mL). Both phases were filtered through a 1 cm bed of celite. The layers were separated, and the organic phase washed with water (2×100 mL) then with a solution of 1:1 sat. aq. NH4Cl/NH4OH (2×100 mL). The combined aqueous layers were extracted with EtOAc (2×200 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound (36.10 g, 79% yield).
Quantity
60.53 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
27.52 g
Type
reactant
Reaction Step One
Yield
79%

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